molecular formula C19H16BrNO2 B14982886 7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B14982886
M. Wt: 370.2 g/mol
InChI Key: NKOMKVJZNOIMMW-UHFFFAOYSA-N
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Description

7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with a bromine atom and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: The carboxylic acid group on the benzoxepine ring is converted to the corresponding amide by reacting with 2-ethylphenylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Similar structure but with a benzodioxine ring.

    4-bromo-3-ethylaniline: A simpler structure with a bromine and ethyl group on aniline.

Uniqueness

7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern and the presence of the benzoxepine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16BrNO2/c1-2-13-5-3-4-6-17(13)21-19(22)14-9-10-23-18-8-7-16(20)12-15(18)11-14/h3-12H,2H2,1H3,(H,21,22)

InChI Key

NKOMKVJZNOIMMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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